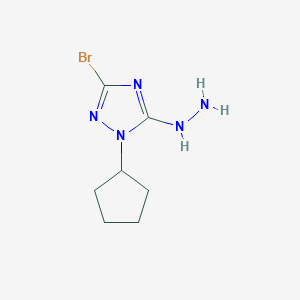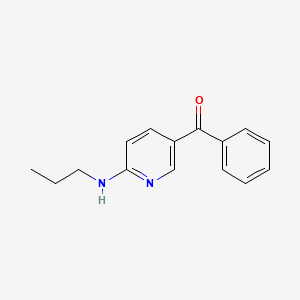
5-Bromo-6-(3-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-6-(3-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a heterocyclic compound that features a pyridine ring substituted with bromine, fluorophenyl, and carboxylic acid groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-(3-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the bromination of a suitable pyridine precursor, followed by the introduction of the fluorophenyl group through a Suzuki coupling reaction. The final step often involves the oxidation of the intermediate to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency.
化学反应分析
Types of Reactions
5-Bromo-6-(3-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion of the dihydropyridine ring to a fully aromatic pyridine ring.
Reduction: Reduction of the carbonyl group to a hydroxyl group.
Substitution: Halogen substitution reactions, particularly involving the bromine atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of a fully aromatic pyridine derivative.
Reduction: Formation of a hydroxyl-substituted pyridine derivative.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
科学研究应用
5-Bromo-6-(3-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 5-Bromo-6-(3-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
5-Bromo-2-oxo-1,2-dihydropyridine-3-carboxylic acid: Lacks the fluorophenyl group, which may affect its biological activity and chemical reactivity.
6-(3-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid: Lacks the bromine atom, which may influence its reactivity in substitution reactions.
Uniqueness
5-Bromo-6-(3-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid is unique due to the presence of both bromine and fluorophenyl groups, which can significantly impact its chemical properties and potential applications. The combination of these substituents can enhance its reactivity and selectivity in various chemical reactions, making it a valuable compound in research and industrial applications.
属性
分子式 |
C12H7BrFNO3 |
|---|---|
分子量 |
312.09 g/mol |
IUPAC 名称 |
5-bromo-6-(3-fluorophenyl)-2-oxo-1H-pyridine-3-carboxylic acid |
InChI |
InChI=1S/C12H7BrFNO3/c13-9-5-8(12(17)18)11(16)15-10(9)6-2-1-3-7(14)4-6/h1-5H,(H,15,16)(H,17,18) |
InChI 键 |
UTRCMNVWLCCVHD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)F)C2=C(C=C(C(=O)N2)C(=O)O)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)benzoic acid](/img/structure/B11799919.png)





![7-Chloro-4-ethoxybenzo[d]thiazol-2-amine](/img/structure/B11799941.png)
![5-Ethyl-2-(piperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B11799946.png)
![5-(Ethylsulfonyl)-4-(3-fluorophenyl)-1H-thieno[2,3-c]pyrazol-3-amine](/img/structure/B11799954.png)
![2-Bromo-5-(4-fluorophenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B11799961.png)


